N-Deacetylcolchicine
Overview
Description
N-Deacetylcolchicine is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin . The molecular formula of N-Deacetylcolchicine is C20H23NO5 .
Synthesis Analysis
Labelled samples of N-Deacetylcolchicine have been prepared from colchicine . The synthesis involves intermediates between O-methylandrocymbine and colchicine .
Molecular Structure Analysis
The molecular weight of N-Deacetylcolchicine is 357.40 . The IUPAC name is (7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one .
Physical And Chemical Properties Analysis
N-Deacetylcolchicine appears as a light yellow to dark yellow solid . It is soluble in Chloroform (Slightly), DMSO, Methanol (Slightly) . The melting point is 80-85°C and the density is 1.2532 g/cm3 .
Scientific Research Applications
Synthesis and Biological Evaluation for Cancer Therapy
N-Deacetylcolchicine has been explored for its potential in cancer treatment through the synthesis of analogues. One study involved reacting deacetylcolchicine with substituted benzyl halides, creating a compound library for biological analysis. Compound 7, a derivative with 3,4-difluorobenzyl-N-aminocolchicine, exhibited cytotoxicity in cancer cell lines at low nanomolar ranges. Importantly, it maintained activity against the resistant A2780AD ovarian carcinoma cell line, which is known to overexpress the ABCB1 drug transporter. This compound also showed unaffected activity by the overexpression of class III β-tubulin in HeLa transfected cells, suggesting its potential as a robust anticancer agent Laura Cosentino et al., 2012.
Modifying Lipoprotein Cholesterol Metabolism
Another study investigated the effect of N-Deacetylcolchicine (DAC) on serum lipoproteins in rats, revealing its potential to decrease serum cholesterol and apoB levels. It also led to a reduction in HDL-C due to a decrease in HDL subfractions HDLa and HDLb, along with a slight decrease in LDL-C. This suggests that DAC may accelerate lipoprotein cholesterol metabolism, providing insights into its possible therapeutic applications beyond cancer treatment N. Škottová et al., 1992.
Development of Tumor-Specific Conjugates
Research into biotinylated colchicine derivatives, including deacetylcolchicine (Deac), has shown promise for improving tumor targeting effects and reducing off-target toxicities. A novel tumor-specific conjugate exhibited potent anti-tumor activity and higher selectivity between tumor and non-target cells than Deac itself. This targeting strategy, leveraging biotin receptor-mediated endocytosis, suggests a pathway for the development of high potency and reduced toxicity antitumor agents Chao Wang et al., 2021.
Safety And Hazards
Future Directions
While specific future directions for N-Deacetylcolchicine are not mentioned in the search results, there are general trends in drug development that could apply. For instance, there is a critical need to develop novel strategies for mitigating the spread of antimicrobial-resistant diseases through improved diagnosis and treatment of resistant infections . Additionally, the use of carbohydrates in drug development is being explored .
properties
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150161 | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deacetylcolchicine | |
CAS RN |
3476-50-4 | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylcolchicinic acid methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEACETYLCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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